Ethyl 2,2-dimethyl-2,3-dihydropyrazolo[5,1-b]oxazole-6-carboxylate
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Overview
Description
Ethyl 2,2-dimethyl-2,3-dihydropyrazolo[5,1-b]oxazole-6-carboxylate is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure. This compound is part of the oxazole family, which is known for its diverse biological activities and applications in medicinal chemistry . The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,2-dimethyl-2,3-dihydropyrazolo[5,1-b]oxazole-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a hydrazine derivative with an ester, followed by cyclization to form the oxazole ring . The reaction conditions often include the use of a solvent such as ethanol and a catalyst to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient production of the compound in larger quantities while maintaining high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,2-dimethyl-2,3-dihydropyrazolo[5,1-b]oxazole-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to dissolve the reagents and facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of derivatives with varying biological activities .
Scientific Research Applications
Ethyl 2,2-dimethyl-2,3-dihydropyrazolo[5,1-b]oxazole-6-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 2,2-dimethyl-2,3-dihydropyrazolo[5,1-b]oxazole-6-carboxylate involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ethyl 2,2-dimethyl-2,3-dihydropyrazolo[5,1-b]oxazole-6-carboxylate include other oxazole derivatives and heterocyclic compounds with similar structures . Examples include:
Oxazole: A simpler heterocyclic compound with a similar ring structure.
Isoxazole: A structural isomer of oxazole with different chemical properties.
Thiazole: A heterocyclic compound containing sulfur instead of oxygen.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of both nitrogen and oxygen atoms within its ring structure. This unique combination of features contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C10H14N2O3 |
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Molecular Weight |
210.23 g/mol |
IUPAC Name |
ethyl 2,2-dimethyl-3H-pyrazolo[5,1-b][1,3]oxazole-6-carboxylate |
InChI |
InChI=1S/C10H14N2O3/c1-4-14-9(13)7-5-8-12(11-7)6-10(2,3)15-8/h5H,4,6H2,1-3H3 |
InChI Key |
WCMZRLIFJGJNJL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN2CC(OC2=C1)(C)C |
Origin of Product |
United States |
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